Boc-Asp(OBzl)-ONp
Description
Historical Context of Boc Chemistry in Peptide Synthesis Research
The development of protecting group strategies has been fundamental to the advancement of synthetic peptide chemistry, enabling the controlled and sequential assembly of amino acids into peptides and proteins.
Early peptide synthesis relied on methods that were often laborious and prone to side reactions. The introduction of protecting groups for the α-amino terminus of amino acids was a crucial step. The carboxybenzyl (Cbz or Z) group, developed by Bergmann and Zervas in 1932, was one of the first successful reversible Nα-protecting groups, enabling controlled peptide synthesis and remaining in use today nih.govbachem.comwikipedia.org. In the 1950s and 1960s, the tert-butyloxycarbonyl (Boc) group emerged as a significant alternative numberanalytics.comwikipedia.orgrsc.org. The Boc group is acid-labile, offering orthogonality to base-labile protecting groups and facilitating selective deprotection under mild acidic conditions, typically using trifluoroacetic acid (TFA) wikipedia.orgmasterorganicchemistry.comwikipedia.orgtotal-synthesis.com. Later, the 9-fluorenylmethoxycarbonyl (Fmoc) group was introduced in 1970 by Carpino and Han, providing a base-labile alternative that is orthogonal to acid-labile groups and has become a dominant strategy in modern solid-phase peptide synthesis (SPPS) nih.govwikipedia.orgpeptide.com.
| Protecting Group | Abbreviation | Installation Reagent | Removal Conditions | Orthogonality (vs. Boc) | Orthogonality (vs. Fmoc) | Key Features |
| Carboxybenzyl | Cbz / Z | Benzyl (B1604629) chloroformate | Catalytic hydrogenation (H₂/Pd), Na/NH₃ | Acid-labile (stronger acid than Boc) | Base-labile | First widely used Nα-protecting group; stable to acid and base nih.govbachem.comwikipedia.orgmasterorganicchemistry.comfiveable.me |
| tert-Butyloxycarbonyl | Boc | Boc₂O | Acid (TFA) | - | Acid-labile | Acid-labile; stable to base and nucleophiles numberanalytics.comwikipedia.orgrsc.orgmasterorganicchemistry.comwikipedia.orgtotal-synthesis.com |
| 9-Fluorenylmethoxycarbonyl | Fmoc | Fmoc-Cl / Fmoc-OSu | Base (Piperidine) | Base-labile | - | Base-labile; stable to acid; fluorescent nih.govwikipedia.orgpeptide.comontosight.ai |
Within the framework of Boc-based peptide synthesis, Boc-Asp(OBzl)-ONp serves as a pre-activated building block. The Boc group on the α-amino terminus allows for its participation in sequential coupling reactions under Boc chemistry protocols, where it is removed by acid treatment to reveal the free amine for the next coupling step numberanalytics.comwikipedia.orgrsc.org. The benzyl ester (OBzl) on the β-carboxyl side chain of aspartic acid provides a common and effective means of protecting this reactive functional group. Benzyl esters are generally stable to the acidic conditions used for Boc deprotection but can be removed during the final cleavage step, often with strong acids like hydrofluoric acid (HF) or trifluoromethanesulfonic acid (TFMSA) biosynth.com. The p-nitrophenyl (ONp) ester moiety is a key feature, acting as an activated ester that readily reacts with the amine group of another amino acid to form a peptide bond sci-hub.stresearchgate.netsci-hub.se. This pre-activation simplifies the coupling process, potentially reducing reaction times and minimizing side reactions such as racemization, especially when compared to direct coupling of unprotected amino acids or less activated esters sci-hub.stnih.govrsc.orgrsc.org.
Evolution of Nα-Protecting Groups: From Cbz to Boc and Fmoc
Role of Activated Esters in Amide Bond Formation
The formation of an amide bond, the defining linkage in peptides, is the central reaction in peptide synthesis. Activated esters are a class of compounds that facilitate this process by increasing the electrophilicity of the carboxyl group, making it more susceptible to nucleophilic attack by an amine.
p-Nitrophenyl (ONp) esters are a well-established class of active esters used in peptide synthesis sci-hub.stresearchgate.netsci-hub.se. The electron-withdrawing nature of the nitro group on the phenyl ring significantly enhances the electrophilicity of the ester carbonyl. This activation allows for efficient reaction with amines to form amide bonds. Compared to simple alkyl or aryl esters, p-nitrophenyl esters exhibit increased reactivity, enabling faster coupling rates. They are also generally stable enough to be isolated and purified as crystalline solids, which is advantageous for storage and handling sci-hub.stsci-hub.se. While highly activated esters like pentafluorophenyl (OPfp) or N-hydroxysuccinimide (OSu) esters are also common, p-nitrophenyl esters offer a balance of reactivity, stability, and cost-effectiveness that has made them a staple in peptide chemistry researchgate.netbachem.com.
The formation of an amide bond using an active ester proceeds via a nucleophilic acyl substitution mechanism. The process typically involves the following steps:
Activation: The carboxyl group of an amino acid is converted into an active ester, such as a p-nitrophenyl ester. This is often achieved by reacting the N-protected amino acid with p-nitrophenol in the presence of a coupling agent like dicyclohexylcarbodiimide (B1669883) (DCC) sci-hub.st.
Nucleophilic Attack: The amine group of a second amino acid (or peptide) acts as a nucleophile and attacks the carbonyl carbon of the active ester.
Tetrahedral Intermediate Formation: A tetrahedral intermediate is formed.
Leaving Group Departure: The leaving group (in this case, p-nitrophenoxide) departs, regenerating the carbonyl group and forming the new amide (peptide) bond. The p-nitrophenoxide is a relatively stable anion due to resonance stabilization by the nitro group.
This method is generally efficient and can be performed under mild conditions, minimizing racemization, especially when compared to methods involving highly reactive intermediates like acid chlorides sci-hub.stbachem.comrsc.org.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-O-benzyl 1-O-(4-nitrophenyl) (2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanedioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2O8/c1-22(2,3)32-21(27)23-18(13-19(25)30-14-15-7-5-4-6-8-15)20(26)31-17-11-9-16(10-12-17)24(28)29/h4-12,18H,13-14H2,1-3H3,(H,23,27)/t18-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKRBDGLUYWLXAX-SFHVURJKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC(=O)OCC1=CC=CC=C1)C(=O)OC2=CC=C(C=C2)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CC(=O)OCC1=CC=CC=C1)C(=O)OC2=CC=C(C=C2)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N2O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00446267 | |
| Record name | 4-Benzyl 1-(4-nitrophenyl) N-(tert-butoxycarbonyl)-L-aspartate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00446267 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
444.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
26048-69-1 | |
| Record name | 4-Benzyl 1-(4-nitrophenyl) N-(tert-butoxycarbonyl)-L-aspartate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00446267 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies Employing Boc Asp Obzl Onp
Solid-Phase Peptide Synthesis (SPPS) Applications
In SPPS, Boc-Asp(OBzl)-ONp is integrated into the established Boc/benzyl (B1604629) (Boc/Bzl) protection strategy, which was one of the earliest and most robust methods for automated peptide synthesis iris-biotech.denih.govthieme-connect.denih.gov. This strategy relies on the acid lability of both the Nα-Boc group and the side-chain benzyl protecting groups for cleavage from the resin and deprotection.
This compound is a valuable building block within the Boc-SPPS framework. The Boc group on the alpha-amino terminus is removed using acidic conditions, typically trifluoroacetic acid (TFA) americanpeptidesociety.orguwec.edu. The O-benzyl ester on the aspartic acid side chain is stable to these conditions, ensuring selective deprotection of the alpha-amino group for subsequent coupling uwec.edupeptide.com. The p-nitrophenyl ester is sufficiently reactive to form amide bonds with free amino groups on the solid support researchgate.net. While the Boc strategy generally requires harsher cleavage conditions (e.g., anhydrous HF) compared to the Fmoc strategy, it remains relevant for specific applications and sequences iris-biotech.denih.gov.
The stepwise assembly of a peptide chain using this compound involves a cyclical process. First, the Nα-Boc group of the resin-bound peptide is deprotected using an acid, such as TFA in dichloromethane (B109758) (DCM) uwec.educhempep.com. Following thorough washing to remove excess reagents and byproducts, the free amine on the resin is coupled with this compound. This coupling reaction is typically facilitated by the inherent reactivity of the ONp ester, often in the presence of a base to neutralize any acid generated and to promote the nucleophilic attack. The process is repeated for each amino acid in the desired sequence nih.govthieme-connect.de.
Monitoring the success of coupling reactions in SPPS is critical. While qualitative tests like the ninhydrin (B49086) test are used to detect the presence of free amino groups before coupling, monitoring the completion of coupling with this compound can involve several methods. The release of p-nitrophenol during the coupling reaction can potentially be monitored spectrophotometrically. Alternatively, the absence of free amino groups on the resin after the coupling and washing steps serves as an indirect indicator of successful incorporation. Swellographic studies, which monitor resin volume changes, can also provide insights into the progress of SPPS cycles, including coupling steps researchgate.net.
Stepwise Assembly with this compound
Solution-Phase Peptide Synthesis (SoPPS) Applications
This compound also finds utility in solution-phase peptide synthesis, particularly in strategies that involve the condensation of pre-synthesized peptide fragments.
In fragment condensation, this compound can be used to synthesize smaller peptide fragments in solution. The p-nitrophenyl ester is a moderately reactive activated ester suitable for coupling peptide fragments, often requiring a base or a nucleophilic catalyst to accelerate the reaction researchgate.netarkat-usa.org. The O-benzyl group on the aspartic acid side chain is generally stable during these coupling steps and can be removed later, either concurrently with the Nα-Boc group by strong acid, or selectively via hydrogenolysis in solution uwec.edupeptide.com. This approach allows for the purification of intermediate peptide fragments, potentially leading to higher purity final products compared to purely stepwise synthesis, especially for longer peptides nih.govthieme-connect.de.
Advantages:
Controlled Reactivity: The p-nitrophenyl ester offers a balance of reactivity and stability, making it suitable for fragment condensation where controlled coupling is necessary to minimize side reactions researchgate.net.
Orthogonality: The Boc and O-benzyl protecting groups are generally orthogonal to many other protecting groups, allowing for flexible synthetic designs uwec.edu.
Challenges:
Racemization: As with many activated ester methods in solution phase, there is a potential for racemization at the activated carboxyl group, particularly with sensitive amino acids like aspartic acid. Careful selection of coupling conditions and potentially the use of additives are necessary to mitigate this researchgate.netsci-hub.se.
Byproduct Removal: The p-nitrophenol byproduct needs to be efficiently removed during purification steps.
Reactivity and Reaction Mechanisms of Boc Asp Obzl Onp
Cleavage Mechanisms of Protecting Groups
Benzyl (B1604629) Ester (OBzl) Cleavage
The benzyl ester (OBzl) group plays a vital role in protecting the β-carboxyl functionality of aspartic acid during peptide synthesis, preventing unwanted side reactions such as aspartimide formation. uwec.eduoup.com Its removal is a critical step in liberating the free carboxyl group or completing the synthesis of the target peptide. The cleavage of the benzyl ester can be achieved through several chemical methodologies, primarily strong acidolysis or hydrogenolysis.
Cleavage by Strong Acids (HF, TFMSA, TMSOTf)
Strong acids are potent reagents capable of cleaving benzyl esters, often employed in the final stages of solid-phase peptide synthesis (SPPS) when the peptide is detached from the resin. The mechanism generally involves the protonation of the ester oxygen, leading to the formation of a benzyl carbocation, which is then stabilized by scavengers to prevent undesired alkylation of other functional groups. uwec.edupeptide.comgoogle.com
Hydrogen Fluoride (B91410) (HF) : Anhydrous hydrogen fluoride is a powerful acid commonly used for the cleavage of benzyl-type protecting groups, including benzyl esters, from peptides synthesized on solid supports. uwec.edupeptide.com Its use requires careful handling and the addition of scavengers, such as anisole (B1667542) or thioanisole, to trap the reactive benzyl carbocation intermediates. uwec.edu
Trifluoromethanesulfonic Acid (TFMSA) : TFMSA is another highly acidic reagent that effectively cleaves benzyl esters. peptide.compeptide.com Similar to HF, its application necessitates the presence of scavengers to mitigate side reactions.
Trimethylsilyl Trifluoromethanesulfonate (TMSOTf) : TMSOTf, often used as a Lewis acid or in combination with other acids, can also facilitate the cleavage of benzyl esters. peptide.com
While effective, these strong acidic conditions must be managed judiciously, as they can also lead to the cleavage of other acid-labile protecting groups or promote side reactions like aspartimide formation, particularly in specific peptide sequences. uwec.edu
Hydrogenolysis of Benzyl Ester
Hydrogenolysis offers a milder and often more selective method for removing benzyl ester protecting groups, particularly in solution-phase peptide synthesis or for specific deprotection steps. This process relies on catalytic reduction using hydrogen gas.
Catalytic Hydrogenation : The standard method for hydrogenolysis involves treating the substrate with hydrogen gas in the presence of a palladium catalyst, most commonly palladium on carbon (Pd/C). peptide.compeptide.comvulcanchem.comorganic-chemistry.org This process cleaves the benzyl C-O bond, yielding the deprotected carboxylic acid and toluene (B28343) as a byproduct. organic-chemistry.org
Transfer Hydrogenation : An alternative approach that avoids the direct use of hydrogen gas is transfer hydrogenation. This method employs a hydrogen donor molecule, such as tetrahydroxydiboron (B82485) (B2(OH)4) with a supported nano-palladium catalyst, or formic acid, in the presence of a palladium catalyst. organic-chemistry.orgresearchgate.net Transfer hydrogenation can be advantageous for its safety profile and ease of handling.
Hydrogenolysis is generally favored for its selectivity and mild reaction conditions, which are compatible with a wide range of other protecting groups and peptide structures. organic-chemistry.org
Data Tables
The following table summarizes the primary methods for cleaving the benzyl ester (OBzl) protecting group from Boc-Asp(OBzl)-ONp:
| Method | Reagents / Conditions | Mechanism Overview | Typical Application Context |
| Strong Acidolysis | Anhydrous HF, TFMSA, TMSOTf (often with scavengers) | Protonation of ester oxygen, formation of benzyl carbocation, trapping by scavengers. | Final cleavage from resin in SPPS, harsh deprotection steps. |
| Hydrogenolysis | H₂ gas with Pd/C catalyst; Transfer hydrogenation (e.g., B₂(OH)₄/Pd, Formic acid/Pd) | Catalytic cleavage of the benzyl C-O bond by hydrogen. | Solution-phase deprotection, mild and selective removal. |
Compound List
this compound
Tert-butoxycarbonyl (Boc)
Benzyl ester (OBzl)
p-Nitrophenyl ester (ONp)
Hydrogen Fluoride (HF)
Trifluoromethanesulfonic Acid (TFMSA)
Trimethylsilyl Trifluoromethanesulfonate (TMSOTf)
Palladium on Carbon (Pd/C)
Tetrahydroxydiboron (B2(OH)4)
Formic Acid
Toluene
Advanced Research Topics and Methodological Enhancements
Analytical Techniques for Monitoring and Characterization
Use of NMR Spectroscopy in Reaction Monitoring
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for monitoring the progress of peptide coupling reactions and confirming the structure of intermediates and final products. Proton NMR (1H NMR) can track the disappearance of starting materials and the appearance of products by observing characteristic chemical shift changes of specific protons. For instance, the coupling of active esters, such as those derived from Boc-Asp(OBzl)-ONp, with amine components can be monitored by observing the changes in the aromatic signals of the p-nitrophenyl group or the proton signals of the reacting amino groups and newly formed amide bonds researchgate.netrsc.org. Gel-phase 19F NMR spectroscopy has also been employed to monitor solid-phase peptide synthesis (SPPS) by utilizing fluorinated protecting groups diva-portal.org. Site-specific isotopic labeling, often with 13C and 15N, can further enhance NMR analysis, allowing for detailed structural elucidation of complex peptides synthesized using protected amino acids nih.gov.
High-Performance Liquid Chromatography (HPLC) for Purification and Analysis
High-Performance Liquid Chromatography (HPLC), particularly Reversed-Phase HPLC (RP-HPLC), is the cornerstone for both purifying and analyzing synthetic peptides. RP-HPLC separates peptides based on their hydrophobicity, allowing for the isolation of the target peptide from unreacted starting materials, side products, and truncated sequences. For peptides synthesized using this compound, RP-HPLC methods typically employ gradients of acetonitrile (B52724) in water, often with trifluoroacetic acid (TFA) as an ion-pairing agent, to achieve high resolution stanford.eduoup.com. Ion-exchange HPLC (IEX-HPLC) can also be utilized, especially for separating peptides based on their charge characteristics, which are influenced by acidic residues like aspartic acid nih.govscispace.com. The purity of the synthesized peptide is routinely assessed by HPLC, with a single sharp peak indicating high purity peptide.co.jp.
Table 1: Typical HPLC Conditions for Peptide Analysis
| Parameter | Value |
| Column | C18 reversed-phase column |
| Mobile Phase A | Water with 0.1% Trifluoroacetic Acid (TFA) |
| Mobile Phase B | Acetonitrile with 0.1% Trifluoroacetic Acid (TFA) |
| Gradient Elution | e.g., 10-50% Acetonitrile over 40 minutes |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 220 nm (UV detector) |
| Sample Injection Volume | Typically 10-50 µL |
Emerging Trends in Peptide Synthesis Relevant to this compound
The field of peptide synthesis is continuously evolving, with a strong emphasis on sustainability, efficiency, and novel methodologies. These trends aim to reduce environmental impact, decrease costs, and improve the synthesis of complex peptides.
Microwave-Assisted and Enzyme-Catalyzed Synthesis
Microwave-Assisted Peptide Synthesis (MAPS) offers significant advantages in terms of reaction speed and efficiency. Microwave irradiation can dramatically reduce reaction times for coupling and deprotection steps, leading to faster synthesis cycles and potentially higher yields nih.govbiomatik.com. This technology can also facilitate the use of less polar, greener solvents by effectively heating them.
Enzyme-Catalyzed Peptide Synthesis represents another promising avenue for greener and more selective peptide production. Enzymes, such as proteases and lipases, can catalyze peptide bond formation with high regioselectivity and stereoselectivity, often avoiding the need for extensive protecting group strategies and minimizing racemization rsc.orgnih.govresearchgate.netgoogle.comtandfonline.com. While this compound is a chemically activated ester, enzymatic methods might be employed in alternative strategies for preparing protected amino acid derivatives or in fragment condensation approaches. For example, enzymes can be used to selectively esterify or amidate amino acids, creating activated species for subsequent enzymatic coupling tandfonline.comgoogle.com. The development of chemo-enzymatic methods combines the specificity of enzymes with the versatility of chemical synthesis, offering a powerful approach to complex peptide structures.
Compound List:
this compound
L-Aspartic acid
L-Phenylalanine methyl ester (PM)
Carbobenzoxy-L-aspartic acid (ZA)
Carbobenzoxy-D-aspartic acid
Fmoc-protected amino acids
Boc-protected amino acids
Fmoc-GlcAPC-OBt
Fmoc-GlcAPC(Ac)-OBt
Fmoc-β-SAA-Gly-OMe
N-alpha-tert-butyloxycarbonyl-L-aspartic acid beta-O-benzyl ester p-nitrophenyl ester
tert-butyloxycarbonyl (Boc)
Benzyl (B1604629) (OBzl) ester
p-nitrophenyl (ONp) ester
Trifluoroacetic acid (TFA)
N,N-dimethylformamide (DMF)
Dichloromethane (B109758) (DCM)
Acetonitrile
Piperidine
HBTU
HOBt
OxymaPure
DIC
TBEC
ETT
Cyrene™ (Cyr)
Sulfolane (Sul)
Diethyl carbonate (DEC)
γ-valerolactone (GVL)
2-methyltetrahydrofuran (B130290) (2-MeTHF)
Cyclopentyl methyl ether (CPME)
N-formylmorpholine (NFM)
Propylene carbonate (PC)
1,3-Dimethyl-2-imidazolidinone (DMI)
N-butyl pyrrolidone (NBP)
Dimethyl carbonate (DMC)
Cyclopentanone
Dipropylene glycol dimethyl ether (DMM)
N-octylpyrrolidone (NOP)
Aib-enkephalin
Aib-ACP
Z-Asp(OA11)-OH
Z-Asp(OA11)-OA11
N-Cbz-protected amino acids
N-terminal protected amino acid
N-terminal protected peptide
C-terminal protected amino acid
C-terminal protected peptide
Papain
Subtilisin Carlsberg
Candida antarctica lipase (B570770) B
Thiolysis
H-Gly-OMe
Fmoc-Lys(Z)-Thr-Vul-Asp-Gln-Alu-Arg(Mts)-Glu-Tyr-Phe-Thr-Leu-His(Born)-Tyr-Pro-Gln-Tyr-Asp-Val-Tyr-Phe-Leu-Pro-Glu-Gln-Ser-Pro-Val-Thr-Leu-Asp-Leu-Arg(Mts)-Tyr-m1z
Boc-Lys(Z)-Ser-Phe-Pro-N
H-(12-70)-OBzLTFA
Boc-(8-70)-OBzl
AFVDSLYR
AFVDiSLYR
RAFVDSLT
RAFVDiSLT
Isoaspartic acid
N-acetyl proline
Valine methyl ester
Serine methyl ester
Boc-Asp(OBzl)-Pro-Arg-MCA
Boc-Asp(OBzl)-Pro-Arg-AMC acetate (B1210297)
7-amino-4-methylcoumarin (B1665955) (AMC)
N-trityl-amino acids
Fmoc-Arg(Me,Pbf)-OH
Fmoc-SDMA(Boc)2-ONa
Fmoc-ADMA(Pbf)-OH
Fmoc-Asn(Ac3AcNH-β-Glc)-OH
Fmoc-Lys(Me,Boc)-OH · HCl
Fmoc-Lys(Me)2-OH
Fmoc-Lys(Me)3Cl-OH
Fmoc-Ser(PO(OBzl)OH)-OH
Fmoc-D-Ser(PO(OBzl)OH)-OH
Fmoc-Ser(Ac3AcNH-β-Glc)-OH
Fmoc-Ser(Ac3AcNH-α-Gal)-OH
Fmoc-Thr(PO(OBzl)OH)-OH
Fmoc-D-Thr(PO(OBzl)OH)-OH
Fmoc-Thr(Ac3AcNH-β-Glc)-OH
Fmoc-Thr(Ac3AcNH-α-Gal)-OH
Fmoc-Tyr(PO(OBzl)OH)-OH
Fmoc-D-Tyr(PO(OBzl)OH)-OH
Fmoc-Tyr(SO3nP)-OH
Fmoc-Asp(tBu)-Tyr(tBu)-Ile-Asn(Trt)-Gly
Rink Amide PS resin
Rink Amide ChemMatrix® resin
Ethyl cyano(hydroxyimino)acetate “oxyma pure”
COMU
2,6-lutidine
TPGS-750-M
Fmoc-Ile-Asp(OtBu)-Tyr(tBu)-Ile-Asn(Trt)-Gly
Fmoc-Glu(OtBu)-OH
Fmoc-Asp(OtBu)-OH
Fmoc-Asp-(OH)-OtBu
Fmoc-Ser[PO(OBzl)OH]-OH
N-(O, O-diisopropyl) phosphoryl aspartic acid
Adenosine
Human proinsulin C-peptide
N-methyl-2-pyrrolidone (NMP)
TentaGel (TG) resin
Fmoc-Asp(Obno)-OH
Fmoc-(Dmb)Gly-OH
Fmoc-Asp(tBu)-(Dmb)Gly-OH
Anisole
NOP
TBEC
ETT
Aib-enkephalin
Aib-ACP
Glycine
Leucine
L-valine
L-Proline
Sansalvamide A
Human parathyroid hormone 1-34 (PTH)
Applications of Peptides Synthesized with Boc Asp Obzl Onp
Bioactive Peptides and Drug Development
The precise synthesis of peptides is fundamental to the development of novel therapeutic agents. Boc-Asp(OBzl)-ONp serves as a critical component in this process, enabling the controlled incorporation of aspartic acid residues into peptide chains.
This compound is instrumental in the synthesis of peptides designed to interact with specific biological targets chemimpex.comchemimpex.com. The compound's utility stems from its capacity to introduce aspartic acid residues with orthogonally protected side chains, facilitating the precise construction of peptide sequences. This precision is paramount for developing peptides that can selectively target particular cellular or molecular pathways, a cornerstone of modern drug discovery chemimpex.com. Research indicates that derivatives related to this compound are utilized in the development of therapeutics aimed at neurological disorders, suggesting their role in modulating specific neurological pathways chemimpex.com. The ability to customize peptide structures using such protected amino acid derivatives allows for the design of molecules with enhanced specificity for their intended biological targets chemimpex.com.
Targeting Specific Biological Pathways
Synthesis of Phosphopeptides and Modified Peptides
This compound plays a role in advanced peptide synthesis methodologies, particularly in the creation of peptides with post-translational modifications or conjugation to other molecules.
While this compound itself is not a phosphorylated amino acid, it is utilized in sophisticated peptide synthesis strategies that lead to the formation of phosphopeptides. Research has demonstrated the incorporation of dipeptides that include the Boc-Asp(OBzl) moiety alongside phosphorylated amino acids, such as Boc-Asp(OBzl)-Ser(PO3Ph2), in the synthesis of complex modified peptides researchgate.net. These protected amino acid derivatives, including those with activated esters like this compound, are essential for building peptide chains that may contain phosphorylated serine or tyrosine residues, thus contributing to the synthesis of phosphopeptides researchgate.netthieme-connect.de. The activated nitrophenyl ester (ONp) group on this compound facilitates efficient coupling reactions, enabling the assembly of peptide sequences that can incorporate phosphorylated residues, thereby aiding in the synthesis of phosphopeptides researchgate.netthieme-connect.de. The strategy for incorporating phosphorylated amino acids often involves using pre-phosphorylated building blocks, where derivatives like this compound can serve as complementary building blocks within the same synthetic scheme researchgate.net.
This compound and its related derivatives are employed in the synthesis of peptide-cellulose conjugates, which are materials with potential applications in biomaterials and drug delivery systems researchgate.netresearchgate.net. The synthesis typically involves attaching protected peptides to cellulose (B213188) supports, often pre-functionalized with amino groups researchgate.net. For example, studies have described the creation of peptide-cellulose conjugates by reacting cellulose derivatives with protected peptides, where Boc-Asp(OBzl) moieties may be present within the peptide sequence researchgate.netresearchgate.net. The degree of substitution (DS N), which quantifies the extent of peptide attachment to the cellulose matrix, is a critical parameter influenced by the peptide sequence and the conjugation strategy employed researchgate.net.
Table 1: Degree of Substitution (DS N) in Peptide-Cellulose Conjugates
| Peptide Component | Degree of Substitution (DS N) | Reference |
| Boc-Ser(PO3Ph2) | 0.75 | researchgate.net |
| Boc-Asp(OBzl)-Ser(PO3Ph2) | 0.95 | researchgate.net |
| Boc-Ser(PO3Ph2)-Asp(OBzl) | 0.69 | researchgate.net |
Incorporation of Phosphorylated Amino Acids
Research in Protein Structure and Function
The meticulous synthesis of peptides is crucial for advancing the understanding of protein structure and function. Peptides synthesized using building blocks like this compound, which allow for the controlled introduction of amino acid residues and their side-chain modifications, serve as invaluable tools in protein research plos.org. Researchers can design peptides that mimic specific protein domains or fragments to investigate protein-protein interactions, enzyme-substrate binding, or the impact of post-translational modifications on protein conformation and activity plos.orgmdpi.comnih.gov. The capability to create peptides with precise sequences and protected functional groups, facilitated by reagents such as this compound, enables the systematic exploration of structure-activity relationships plos.orgnih.gov. For instance, peptides incorporating aspartic acid residues, synthesized with careful protection strategies, can be used to study how charged residues influence protein folding, stability, or interaction interfaces plos.orgpeptide.com. Such investigations are fundamental to elucidating biological mechanisms at a molecular level and can inform the design of novel therapeutic agents or biotechnological tools plos.orgmdpi.com.
Compound List
this compound
Boc-L-aspartic acid β-benzyl ester α-4-nitrophenyl ester
Boc-Asp(OBzl)-Ser(PO3Ph2)
Boc-Ser(PO3Ph2)
Boc-Ser(PO3Ph2)-Asp(OBzl)
Boc-Tyr[PO(OH)2]-ONp
Boc-Asp(OBzl)-OH
Boc-Leu
Boc-Ile
Boc-Ala
Boc-Val
Boc-Asn-. ONp
Boc-Gln-ONp
Boc-Tyr( Bzl-Cl,)
H-Leu-Leu-Asp (OBzl) ONp
Boc-Glu(OBzl)-OH
Boc-Asp(OtBu)-OH
Boc-Asn-ONp
Boc-Gln-ONp
Boc-Asp(Ochex)-Obzl
Q & A
Q. What is the structural significance of Boc-Asp(OBzl)-ONp in peptide synthesis?
this compound (CAS 26048-69-1) is a protected aspartic acid derivative with three functional groups:
- Boc (tert-butyloxycarbonyl) : Protects the α-amino group during synthesis.
- OBzl (benzyl ester) : Protects the β-carboxylic acid side chain.
- ONp (p-nitrophenyl ester) : Activates the α-carboxyl group for nucleophilic acyl substitution in coupling reactions. This structure allows selective deprotection (e.g., Boc removal via TFA) and controlled peptide elongation. Characterization via NMR and HPLC is critical to confirm purity and identity .
Q. How is this compound utilized in solid-phase peptide synthesis (SPPS)?
- Step 1 : Immobilize the C-terminal residue on a resin.
- Step 2 : Deprotect the α-amino group (Boc removal with TFA).
- Step 3 : Couple this compound using a base (e.g., DIEA) to activate the ONp ester, forming a peptide bond.
- Step 4 : Repeat deprotection/coupling for chain elongation.
- Step 5 : Cleave the final peptide from the resin (e.g., HF for benzyl group removal). Monitor reaction completion with Kaiser tests and validate via mass spectrometry .
Advanced Research Questions
Q. How can coupling efficiency of this compound be optimized in sterically hindered environments?
- Variable optimization : Adjust solvent polarity (e.g., DMF vs. DCM), temperature (0–25°C), and coupling agents (e.g., HOBt/DIC).
- Side-chain protection : Use bulkier groups (e.g., cyclohexyl instead of benzyl) to reduce steric hindrance.
- Analytical validation : Employ HPLC-MS to detect incomplete coupling (e.g., truncated peptides) and quantify yields. Contradictory data on optimal conditions may arise due to peptide sequence variability; iterative testing is essential .
Q. What side reactions occur during this compound-mediated synthesis, and how are they mitigated?
- Common side reactions :
- Racemization : Elevated pH or prolonged coupling times can epimerize the α-carbon. Mitigate via low-temperature reactions and shorter coupling durations.
- Ester hydrolysis : Premature ONp ester hydrolysis in humid conditions reduces coupling efficiency. Use anhydrous solvents and inert atmospheres.
Q. What analytical techniques are most effective for characterizing this compound-derived peptides?
- Purity assessment : Reverse-phase HPLC with UV detection (λ = 220 nm for peptide bonds, 280 nm for nitro groups).
- Structural confirmation :
- NMR : ¹H/¹³C NMR to verify protecting group retention and peptide backbone.
- Mass spectrometry : MALDI-TOF or ESI-MS for molecular weight validation.
Methodological Considerations
- Reproducibility : Document reaction parameters (solvent purity, temperature, reagent ratios) meticulously, per guidelines in .
- Data interpretation : Address contradictions (e.g., variable racemization rates) by contextualizing experimental conditions (e.g., resin type, coupling agents) .
- Ethical compliance : Adhere to safety protocols for handling hazardous reagents (TFA, HF) and dispose of waste appropriately .
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
